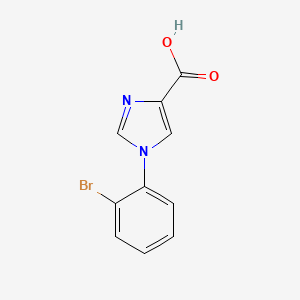

1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

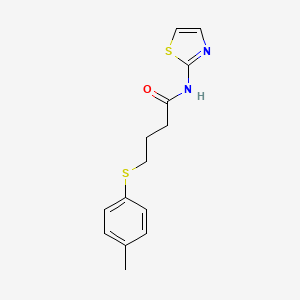

The compound “1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid” is likely a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms . The “2-Bromophenyl” part suggests a phenyl ring (a six-membered carbon ring, the basic unit of many organic compounds) with a bromine atom attached. The “carboxylic acid” part indicates the presence of a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the bromophenyl group, and the carboxylic acid group. The presence of these groups would likely confer certain chemical properties to the compound, such as reactivity, polarity, and acidity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom on the phenyl ring could potentially be replaced with another group in a substitution reaction . The carboxylic acid group could react with a base to form a salt, or with an alcohol to form an ester .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents . The bromine atom could potentially make the compound denser than similar compounds without a halogen .Scientific Research Applications

Synthesis and Chemical Processes

Research has shown that derivatives of 1H-4-substituted imidazoles, which are structurally related to 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid, are key components in synthesizing NS5A inhibitors, such as Daclatasvir, an important antiviral drug. The synthesis process benefits from the use of continuous flow reactors, highlighting a method for enhancing chemical reactions' efficiency and environmental sustainability (Carneiro et al., 2015).

Material Science and Coordination Chemistry

In material science, the use of imidazole-based ligands, including those similar to 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid, has been explored for constructing metal-organic frameworks (MOFs) and supramolecular structures. These MOFs have applications in proton conduction, showcasing their potential in fuel cell technologies. For instance, certain supramolecular complexes have demonstrated significant conductivity values, suggesting their utility in energy conversion and storage technologies (Chen et al., 2018).

Photoluminescent Properties and Coordination Polymers

Imidazole derivatives have been employed in synthesizing coordination polymers with unique photoluminescent properties. These properties are of interest for developing new optical materials and sensors. The versatile coordination modes of these ligands allow for the creation of structures with specific luminescent behaviors, which could be leveraged in developing advanced photonic devices (Zhou et al., 2016).

Environmental Applications

Additionally, related compounds have been investigated for their potential in environmental applications, such as CO2 capture. Ionic liquids derived from imidazole structures have shown promise in sequestering CO2, suggesting that modifications of the 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid structure could contribute to developing efficient and environmentally friendly CO2 absorption materials (Bates et al., 2002).

Antimicrobial Applications

Research into imidazole derivatives has also included their potential as antimicrobial agents. The synthesis of novel imidazole compounds has yielded structures with promising antimicrobial activity, indicating the potential for developing new antimicrobial drugs from 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid and its derivatives (Narwal et al., 2012).

Safety and Hazards

Future Directions

The study of imidazole derivatives is a rich field in medicinal chemistry, and new compounds are constantly being synthesized and tested for biological activity . Therefore, “1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid” and similar compounds could potentially have interesting applications in the future.

Mechanism of Action

Target of Action

Bromophenyl compounds are often used in the synthesis of pharmaceuticals and biologically active compounds . They can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Bromophenyl compounds are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The bromophenyl group in the compound can act as the halide in this reaction .

Biochemical Pathways

Bromophenyl compounds can potentially affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

For instance, the presence of a bromine atom can increase the compound’s lipophilicity, which can enhance its absorption and distribution .

Result of Action

Bromophenyl compounds can potentially exert various effects depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances can potentially affect the compound’s stability and reactivity .

properties

IUPAC Name |

1-(2-bromophenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBSCXWLVOHDOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)

![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)